molecular formula C5HBr2F2N B1298664 2,6-Dibromo-3,5-difluoropyridine CAS No. 210169-13-4

2,6-Dibromo-3,5-difluoropyridine

Cat. No.: B1298664
CAS No.: 210169-13-4
M. Wt: 272.87 g/mol
InChI Key: VOFPGLZHLDBACN-UHFFFAOYSA-N
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Description

2,6-Dibromo-3,5-difluoropyridine is a useful research compound. Its molecular formula is C5HBr2F2N and its molecular weight is 272.87 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

2,6-Dibromo-3,5-difluoropyridine has notable applications in the field of organic synthesis, particularly in the preparation of various functionalized pyridine derivatives. For example, lithio-2,6-dibromo-3,5-difluoropyridine, derived from 2,4,6-tribromo-3,5 difluoropyridine, reacts with different electrophiles to produce a range of functionalized pyridines. This demonstrates its versatility as a reagent in organic synthesis (Benmansour et al., 2000).

Structural Analysis

This compound is also important in structural analysis studies. For example, the nematic phase nuclear magnetic resonance (NMR) studies of this compound provide insights into molecular geometry and structural distortion due to fluorine substituents, which are crucial for understanding its chemical behavior (Orrell & Šik, 1975).

Molecular Interactions

The compound's role in understanding molecular interactions is significant, as illustrated by studies on the weakly bound complex formed between CO2 and 2,6-difluoropyridine. Such studies provide valuable insights into molecular interactions and bonding dynamics, which are essential in fields like molecular chemistry and material science (Dewberry et al., 2017).

Optimization of Synthetic Technologies

In the optimization of synthetic technologies, this compound plays a role in improving processes for producing related compounds. Research into these processes contributes to more efficient and cost-effective synthetic methods, which is important for industrial-scale production of chemicals (Sheng-song, 2010).

Formation of Fluorous Pyridines

The compound is instrumental in the formation of fluorous pyridines with high phase affinities, a process important in the development of materials for specific industrial applications. These applications include sectors where the unique properties of fluorous pyridines, such as solubility and stability, are advantageous (Rocaboy, Hampel, & Gladysz, 2002).

Biochemical Analysis

Biochemical Properties

2,6-Dibromo-3,5-difluoropyridine plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound’s halogen atoms can form halogen bonds with amino acid residues in proteins, potentially affecting the protein’s structure and function. For instance, this compound may interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction .

Cellular Effects

This compound can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to interact with proteins and enzymes can lead to changes in cell function. For example, this compound may affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound can alter gene expression by modulating transcription factors or epigenetic markers .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. The compound can bind to specific sites on enzymes or proteins, leading to conformational changes that affect their activity. For example, this compound may inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, the compound can influence gene expression by interacting with DNA or histone proteins, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular processes, such as sustained enzyme inhibition or altered gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. In some cases, high doses of this compound can cause toxic or adverse effects, such as oxidative stress or apoptosis. These threshold effects are important considerations for the compound’s use in biochemical research and potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules. These metabolic processes can influence the compound’s bioavailability, toxicity, and overall biological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s halogen atoms can facilitate its binding to membrane transporters, allowing it to cross cellular membranes and reach its target sites. Additionally, binding proteins can sequester this compound in specific cellular compartments, influencing its localization and accumulation .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles, such as the nucleus or mitochondria, where it can exert its effects on cellular function. For example, this compound may localize to the nucleus and interact with DNA or histone proteins, leading to changes in gene expression. Alternatively, the compound may accumulate in the mitochondria, affecting cellular metabolism and energy production .

Properties

IUPAC Name

2,6-dibromo-3,5-difluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2F2N/c6-4-2(8)1-3(9)5(7)10-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOFPGLZHLDBACN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00349082
Record name 2,6-dibromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.87 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210169-13-4
Record name 2,6-dibromo-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00349082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,6-dibromo-3,5-difluoropyridine of interest to researchers?

A1: This compound serves as a versatile building block in organic synthesis. Its structure, featuring both bromine and fluorine atoms, allows for selective functionalization at different positions on the pyridine ring. [, ] For example, researchers have demonstrated that lithium-halogen exchange occurs exclusively at the 4-position of this compound. This selectivity enables the introduction of various functional groups at the 4-position through reactions with electrophiles. []

Q2: Can you elaborate on the selective functionalization of this compound and its implications for research?

A2: The selective functionalization of this compound arises from the different reactivity of the carbon-halogen bonds. Researchers have shown that hard nucleophiles, like sodium ethoxide, preferentially substitute at the carbon-fluorine bond. [] Conversely, lithium-halogen exchange occurs specifically at the 4-position bromine, allowing for further derivatization. [] This fine control over substitution reactions opens possibilities for creating diverse pyridine derivatives with potentially valuable properties in materials science, medicinal chemistry, and other fields.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.